(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Cancer Research: CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in the regulation of the cell cycle. Inhibiting CDK2 has been a target for cancer therapy as it can halt the proliferation of tumor cells . Compounds with a pyrimidine scaffold, similar to the one , have shown potential as CDK2 inhibitors. This application is significant in the development of new anticancer drugs that can selectively target tumor cells.
Molecular Biology: DNA/RNA Synthesis Studies
The pyrimidine ring is a fundamental component of DNA and RNA. Research into pyrimidine derivatives, like the one mentioned, can provide insights into the synthesis and function of nucleic acids . This has implications for understanding genetic diseases and developing gene therapies.
Analytical Chemistry: Chromatography and Spectroscopy
The unique structure of the compound makes it suitable for use as a standard in chromatographic analysis to help identify or quantify similar compounds. Additionally, its infrared spectrum can be used in spectroscopy for research in identifying and studying chemical bonds and interactions .
Safety and Hazards
properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c21-17-4-1-3-16(11-17)14-5-7-15(8-6-14)19(26)25-12-18(13-25)24-20-22-9-2-10-23-20/h1-11,18H,12-13H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUDUDPEIQVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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